N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide
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Overview
Description
N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is a complex organic compound with the molecular formula C12H11N3O4S2 It is known for its unique structure, which includes a phenylsulfonyl group, a hydrazino group, and a furamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which N2-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating reagent.
N-{[2-(2-Propoxybenzoyl)hydrazino]carbonothioyl}-2-furamide: Another compound with a similar structure but different functional groups
Uniqueness
N~2~-{[2-(PHENYLSULFONYL)HYDRAZINO]CARBOTHIOYL}-2-FURAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H11N3O4S2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(benzenesulfonamidocarbamothioyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H11N3O4S2/c16-11(10-7-4-8-19-10)13-12(20)14-15-21(17,18)9-5-2-1-3-6-9/h1-8,15H,(H2,13,14,16,20) |
InChI Key |
XKQJGSVADLIGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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